Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate
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Overview
Description
Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate is a complex organic compound with a molecular formula of C22H15F3N2O2S This compound is characterized by the presence of a cyano group, a phenyl group, and a trifluoromethyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano, phenyl, and trifluoromethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with reduced functional groups.
Scientific Research Applications
Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate
- Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)thio)nicotinate
Uniqueness
Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c1-2-29-21(28)18-11-15(13-26)20(27-19(18)14-7-4-3-5-8-14)30-17-10-6-9-16(12-17)22(23,24)25/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOPDHXBVIFMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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